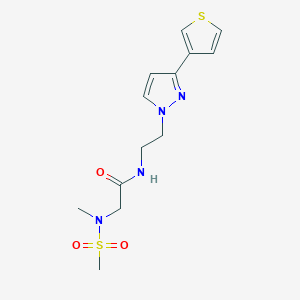

![molecular formula C16H14N6O3S B2552948 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 678155-68-5](/img/structure/B2552948.png)

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

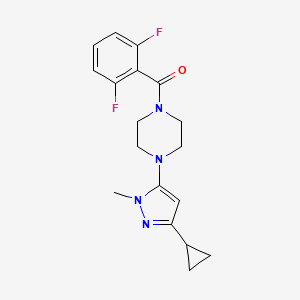

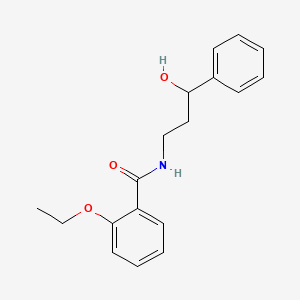

The compound “2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring, a pyridine ring, and a dioxole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (the pyridine and 1,2,4-triazole), which could engage in pi stacking interactions. The presence of both amine and thioether functional groups could allow for hydrogen bonding and other polar interactions .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amine could act as a nucleophile in reactions, while the carbonyl could be attacked by nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple polar functional groups and aromatic rings could impact its solubility, melting point, and other properties .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, colon, and leukemia. Mechanistic studies suggest that it interferes with key cellular pathways, such as cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy .

Src Homology Phosphotyrosine Phosphatase 2 (SHP2) Inhibition

Compound (I) has been investigated as an inhibitor of Src homology phosphotyrosine phosphatase 2 (SHP2). SHP2 plays a critical role in cell signaling pathways related to cancer, cardiovascular diseases, and autoimmune disorders. Inhibition of SHP2 may offer therapeutic benefits in these conditions .

Immunomodulation

Researchers have explored the immunomodulatory effects of this compound. It may enhance immune responses by regulating cytokines, T-cell activation, and antigen presentation. Further studies are needed to fully understand its immunomodulatory mechanisms .

Ocular Disorders

Given its unique structure, the compound has also been investigated for potential use in ocular disorders. Researchers have explored its effects on retinal cells and ocular inflammation. Preliminary findings suggest a protective role in certain eye conditions .

Fibrosis

Fibrosis, characterized by excessive tissue scarring, is a common feature in various diseases. Compound (I) has shown antifibrotic properties in preclinical models. It may inhibit fibroblast activation and collagen deposition, making it a potential therapeutic agent for fibrotic diseases .

Cardiovascular Diseases

Although research is ongoing, there is interest in exploring the cardiovascular effects of this compound. It may impact vascular smooth muscle cells, endothelial function, and inflammation. Cardiovascular diseases, such as atherosclerosis and hypertension, could benefit from further investigation .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3S/c17-22-15(10-2-1-5-18-7-10)20-21-16(22)26-8-14(23)19-11-3-4-12-13(6-11)25-9-24-12/h1-7H,8-9,17H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZVAZMJTLAAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

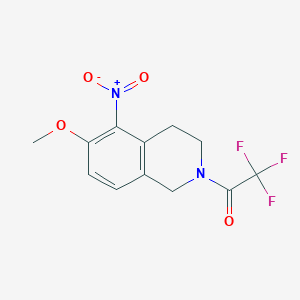

![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2552865.png)

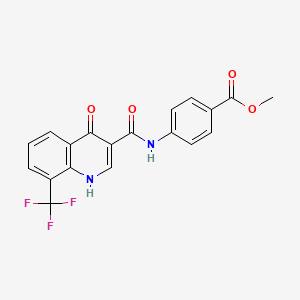

![5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2552868.png)

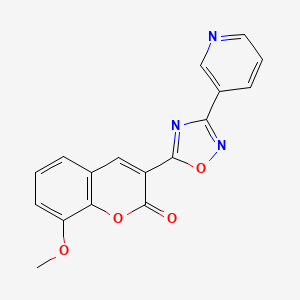

![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)

![N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552885.png)